4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
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Scientific Research Applications
Synthetic Studies and Structural Insights
Research has explored the synthetic pathways and structural characteristics of compounds related to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate, contributing to the understanding of chromene derivatives' potential applications. For instance, a study by Hui-jing Li et al. (2013) delved into the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics derived from tetrahydroisoquinoline natural products. This compound was synthesized via a series of reactions including condensation, cyclodehydration, and hydrolysis, and its structure was confirmed through spectroscopy and X-ray crystallography, highlighting the importance of aromatic interactions and hydrogen bonding in stabilizing its structure (Li et al., 2013).
Fluorescent Probes and Hypoxic Cells Imaging
Another application area is the development of fluorescent probes for biomedical research, such as the study by W. Feng et al. (2016), which introduced a novel fluorescent probe designed for hypoxia detection in tumor cells. The probe, incorporating morpholine groups and a 4-nitroimidazole moiety, exhibited "Turn-On" fluorescence in the presence of nitroreductase, indicating potential for disease-relevant hypoxia imaging in a non-invasive manner (Feng et al., 2016).
Contributions to DNA-PK Inhibitors Synthesis
The synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors also benefits from the study of 4H-chromene derivatives, as illustrated by the work of Sonsoles Rodriguez Aristegui et al. (2006). They developed two improved methods for synthesizing 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, showcasing the strategic use of allyl protecting groups and the Baker-Venkataraman rearrangement to construct the chromenone scaffold (Aristegui et al., 2006).
Organocatalytic Domino Reactions
In the realm of synthetic organic chemistry, the organocatalytic domino reactions involving chromene derivatives offer a pathway to valuable synthetic targets. Junwei Wang et al. (2020) developed an organocatalytic domino aza/oxa-Michael/1,6-addition reaction, leading to the efficient synthesis of 1,4-dihydroquinolines and 4H-chromenes, demonstrating the versatility and efficiency of such reactions in constructing complex molecular structures (Wang et al., 2020).
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been shown to exhibit significant inhibitory activity against the growth of certain bacterial strains .
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to various changes in the cellular processes .
Biochemical Pathways
Coumarin derivatives have been reported to inhibit bacterial dna gyrase, a critical enzyme involved in dna replication .
Pharmacokinetics
It is known that the presence of chlorine in similar compounds often improves their pharmacokinetic properties by mimicking hydrogen while offering increased resistance to metabolic degradation .
Result of Action
It is known that coumarin derivatives exert significant inhibitory activity against the growth of certain bacterial strains .
Action Environment
It is known that the synthesis of coumarin derivatives can be carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-17-8-7-16(26-21(24)22-9-11-25-12-10-22)13-18(17)27-20(23)19(14)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJOLRERVTOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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